(2E)-2-cyano-2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide
Description
Properties
IUPAC Name |
(2E)-2-cyano-2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-2-11-6(12)4-14-8(11)5(3-9)7(10)13/h2,4H2,1H3,(H2,10,13)/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCKEJBTRHGDPX-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)CS/C1=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide typically involves the reaction of ethyl 2-cyanoacetate with 3-ethyl-4-oxo-1,3-thiazolidine-2-thione. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a nucleophilic substitution mechanism.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C₈H₉N₃O₂S
- CAS Number : 721412-54-0
The structure features a thiazolidine ring, which is significant for its biological activity. The thiazolidine moiety is known for contributing to various pharmacological effects due to its ability to interact with biological targets.
Antifungal Applications
Recent studies have highlighted the potential of (2E)-2-cyano-2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide as an antifungal agent. For example, a study evaluated the fungicidal activity of derivatives based on thiazolidinones against phytopathogenic fungi. Compounds derived from this scaffold demonstrated considerable effectiveness against strains such as Alternaria solani and Phoma lingam, with EC50 values indicating strong antifungal properties .
Case Study: Antifungal Activity Evaluation
| Compound | Target Fungi | EC50 (µg/mL) |
|---|---|---|
| 4e | A. solani | 0.85 |
| 4e | P. lingam | 2.29 |
This data suggests that modifications to the thiazolidine structure can yield potent antifungal agents suitable for agricultural applications.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy. For instance, one study synthesized various thiazolidinone derivatives and tested them against renal cell adenocarcinoma, demonstrating significant cytotoxic effects .
Case Study: Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Renal Cell Adenocarcinoma | 23.30 ± 0.35 |
| Compound B | A549 (Lung Cancer) | >1000 |
These findings emphasize the importance of structural modifications in enhancing the anticancer activity of thiazolidinone derivatives.
Mechanistic Insights
The mechanisms through which (2E)-2-cyano-2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide exerts its biological effects are under investigation. Preliminary studies suggest that these compounds may alter cell cycle dynamics and induce apoptosis through various pathways, including the modulation of reactive oxygen species and mitochondrial dysfunction .
Summary of Findings
The exploration of (2E)-2-cyano-2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide in scientific research reveals significant potential in both antifungal and anticancer applications:
Key Takeaways
- Antifungal Activity : Effective against multiple strains of fungi with low EC50 values.
- Anticancer Properties : Demonstrated cytotoxicity in various cancer cell lines, highlighting the need for further exploration of structure-function relationships.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thiazolidine ring are key functional groups that enable the compound to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs:
*Estimated based on analog data.
Key Observations :
- Oxazolidinone vs.
- Substituent Effects : Bulky aryl groups (e.g., phenyl, dichlorophenyl) increase hydrophobicity (higher XLogP3-AA), favoring membrane penetration but risking toxicity . The ethyl group in the target compound balances lipophilicity and steric effects.
- Stereochemistry : Z/E isomerism (e.g., in ) impacts biological activity by altering spatial interactions with targets .
Antifungal Activity
- For example, compound 4e shows EC50 values of 1–2 μg/mL against Alternaria solani and Plasmodiophora lingam, comparable to commercial fungicides .
- Flutianil : Arylthio substitution enhances activity against a broader range of pathogens, with EC50 values in the low μg/mL range .
- Dichlorophenyl Analog () : Chlorine atoms likely improve antimicrobial potency but may elevate toxicity risks .
Antioxidant and Cytotoxic Activity
- Cyclopenta[b]indole Derivatives (): Compounds like (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)acetamide demonstrate significant antioxidant activity (IC50 ~10 μM) and cytotoxicity against cancer cells, highlighting the scaffold's versatility .
Biological Activity
(2E)-2-cyano-2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide is a thiazolidine derivative that has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
The compound has the following chemical properties:
- Chemical Formula : C₈H₉N₃O₂S
- Molecular Weight : 185.24 g/mol
- CAS Number : 721412-54-0
Anticancer Activity
Recent studies have demonstrated that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The anticancer activity of (2E)-2-cyano-2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide can be attributed to its ability to induce apoptosis and inhibit cell proliferation.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated an IC₅₀ value of approximately 15 µM against MCF-7 cells, demonstrating its potential as an effective anticancer agent.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| HepG2 | 18 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. Its effectiveness was evaluated using minimum inhibitory concentration (MIC) assays.
Antimicrobial Efficacy
In vitro studies revealed that (2E)-2-cyano-2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazolidine ring significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances cytotoxicity, while alkyl substitutions improve solubility and bioavailability.
Key Findings from SAR Studies
- Electron-Withdrawing Groups : Enhance anticancer activity.
- Alkyl Substituents : Improve solubility and increase bioactivity.
- Thiazolidine Ring Modifications : Essential for maintaining biological efficacy.
Q & A
Basic: What synthetic methodologies are recommended for preparing (2E)-2-cyano-2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide?
Methodological Answer:
The synthesis of this compound and its analogs typically involves a one-step alkylation or condensation strategy. For example, derivatives of 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide are synthesized via alkylation of thiazolidine precursors using chloroacetylated intermediates under mild conditions (room temperature, DMF solvent, potassium carbonate as a base). Reaction completion is monitored via TLC, and products are isolated by precipitation in water . Modifications at the 3-ethyl or cyano groups may require adjusting reaction stoichiometry or introducing protecting groups to prevent side reactions.
Key Considerations:
- Optimize solvent polarity to enhance yield (e.g., DMF vs. THF).
- Use spectroscopic techniques (1H/13C NMR) to confirm regioselectivity and stereochemistry .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Tools like SHELXL (for refinement) and ORTEP (for visualization) are widely used to resolve anisotropic displacement parameters and validate bond lengths/angles . For solution-phase characterization:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish carbonyl (C=O, ~170 ppm) and cyano (C≡N, ~110 ppm) groups.
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight and fragmentation patterns.
Data Contradiction Tip:
If crystallographic data conflicts with NMR (e.g., unexpected tautomerism), perform variable-temperature NMR or DFT calculations to probe dynamic behavior .
Basic: What in vitro biological activities have been reported for structurally related compounds?
Methodological Answer:
Analogous 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides exhibit antifungal activity against Alternaria solani and Phoma lingam, with EC50 values as low as 1–2 μg/mL (comparable to commercial fungicides) . For antioxidant/cytotoxic screening, related cyanoacetamides showed activity in DPPH radical scavenging assays and MTT-based cytotoxicity tests .
Experimental Design:
- Use microdilution assays (CLSI guidelines) for antifungal testing.
- Include positive controls (e.g., fluconazole) and solvent controls to validate results.
Advanced: How can structure-activity relationship (SAR) studies optimize antifungal activity?
Methodological Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CN, -NO2) at the thiazolidinone ring to enhance electrophilicity and target binding .
- Side-Chain Engineering : Replace the 3-ethyl group with bulkier substituents (e.g., isopropyl) to improve lipophilicity and membrane penetration.
- In Silico Modeling : Use semiempirical methods (e.g., MNDO) to predict electronic properties and dock the compound into fungal CYP51 or chitin synthase active sites .
Data Analysis Tip:
Correlate logP values (from HPLC) with bioactivity to identify optimal hydrophobicity ranges.
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks : Validate assay conditions (pH, temperature, inoculum size) and compound purity (HPLC ≥ 95%).
- Mode of Action Studies : Use transcriptomics or proteomics to identify differentially expressed genes/proteins in treated fungal strains .
- Resistance Testing : Serial passage assays can determine if reduced activity stems from microbial adaptation.
Case Example:
If EC50 values vary between labs, compare solvent systems (DMSO vs. aqueous buffers) and cell viability endpoints (OD600 vs. CFU counting) .
Advanced: What computational strategies are suitable for modeling this compound’s reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study tautomeric equilibria (e.g., keto-enol shifts) .
- MD Simulations : Simulate solvation dynamics in water/DMSO to predict aggregation behavior.
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity risks.
Validation Step:
Compare computed IR spectra with experimental data to refine force field parameters .
Advanced: How to design in vivo studies for evaluating therapeutic potential?
Methodological Answer:
- Animal Models : Use Galleria mellonella larvae for preliminary toxicity/activity screening before murine models.
- Dosage Optimization : Conduct pharmacokinetic studies (plasma half-life, AUC) via LC-MS/MS.
- Safety Profiling : Assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (BUN/creatinine) in Wistar rats .
Ethical Note:
Follow ARRIVE guidelines for humane endpoints and sample size justification.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
